Cas no 105495-14-5 (1,2,5,6,7,8-hexahydroazocin-2-one)

1,2,5,6,7,8-ヘキサヒドロアゾシン-2-オンは、8員環のラクタム構造を有する複素環式化合物です。この化合物は、窒素原子を含む中環構造のため、特異的な立体配座と反応性を示します。医薬品中間体や有機合成の構築ブロックとして有用であり、特にアルカロイド類や生物活性化合物の合成において重要な役割を果たします。環構造の剛性と官能基導入の容易さから、分子設計の柔軟性に優れています。また、水素化された骨格により安定性が高く、反応条件への耐性も良好です。

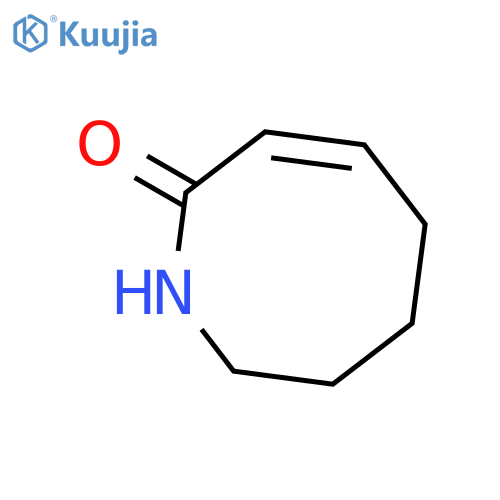

105495-14-5 structure

商品名:1,2,5,6,7,8-hexahydroazocin-2-one

CAS番号:105495-14-5

MF:C7H11NO

メガワット:125.168341875076

MDL:MFCD19220060

CID:1154510

PubChem ID:12706372

1,2,5,6,7,8-hexahydroazocin-2-one 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)-

- 2,3,4,5-tetrahydro-1H-azocin-8-one

- 1,2,5,6,7,8-hexahydroazocin-2-one

- EN300-817888

- (Z)-5,6,7,8-Tetrahydroazocin-2(1H)-one

- (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one

- AKOS006356422

- SCHEMBL541181

- 105495-14-5

-

- MDL: MFCD19220060

- インチ: InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6-8-7/h3,5H,1-2,4,6H2,(H,8,9)/b5-3-

- InChIKey: VKJBICQSBBONRC-HYXAFXHYSA-N

- ほほえんだ: C1CCNC(=O)C=CC1

計算された属性

- せいみつぶんしりょう: 125.084063974g/mol

- どういたいしつりょう: 125.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1,2,5,6,7,8-hexahydroazocin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-817888-0.1g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95.0% | 0.1g |

$337.0 | 2025-02-21 | |

| Enamine | EN300-817888-0.25g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95.0% | 0.25g |

$481.0 | 2025-02-21 | |

| Enamine | EN300-817888-0.5g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95.0% | 0.5g |

$758.0 | 2025-02-21 | |

| Aaron | AR007X1T-500mg |

2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |

105495-14-5 | 95% | 500mg |

$1068.00 | 2025-02-14 | |

| 1PlusChem | 1P007WTH-2.5g |

2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |

105495-14-5 | 95% | 2.5g |

$2414.00 | 2023-12-26 | |

| Enamine | EN300-817888-5.0g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95.0% | 5.0g |

$2816.0 | 2025-02-21 | |

| Enamine | EN300-817888-0.05g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95.0% | 0.05g |

$226.0 | 2025-02-21 | |

| Enamine | EN300-817888-1g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95% | 1g |

$971.0 | 2023-09-02 | |

| Enamine | EN300-817888-10g |

1,2,5,6,7,8-hexahydroazocin-2-one |

105495-14-5 | 95% | 10g |

$4176.0 | 2023-09-02 | |

| Aaron | AR007X1T-1g |

2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |

105495-14-5 | 95% | 1g |

$1361.00 | 2025-02-14 |

1,2,5,6,7,8-hexahydroazocin-2-one 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

105495-14-5 (1,2,5,6,7,8-hexahydroazocin-2-one) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量